molecular formula C14H12O5 B1673630 Khellin CAS No. 82-02-0

Khellin

Cat. No.: B1673630
CAS No.: 82-02-0
M. Wt: 260.24 g/mol
InChI Key: HSMPDPBYAYSOBC-UHFFFAOYSA-N
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Description

Khellin is a naturally occurring furanochromone compound isolated from the fruits and seeds of the plant Ammi visnaga, also known as bishop’s weed. This compound has been traditionally used in various Mediterranean countries for its medicinal properties. This compound is known for its pharmacological activities, including bronchodilation, relief of renal colic, and treatment of urethral stones .

Mechanism of Action

Target of Action

Khellin, a furanochromone isolated from fruits and seeds of Ammi visnaga, primarily acts as a smooth muscle relaxant . It is known to inhibit phosphodiesterase enzymes, which play a crucial role in the breakdown of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) . Additionally, this compound is an EGFR inhibitor with an IC50 of 0.15 µM .

Mode of Action

The primary mode of action of this compound involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of cyclic nucleotides, leading to an increase in their levels . This results in the relaxation of smooth muscles. Furthermore, this compound’s EGFR inhibitory activity contributes to its anti-proliferative effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of smooth muscle contraction and cell proliferation. The inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which are key regulators of smooth muscle contraction . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways .

Pharmacokinetics

This compound has low water solubility (~120 µg/mL) and low bioavailability, which limit its therapeutic application . Research has explored the development of binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . For instance, a formulation using PEG-4000 as a hydrophilic carrier displayed a five-fold enhancement in the aqueous solubility of this compound . The quantitative dissolution data demonstrated a 2–3-fold improvement in AUC at physiological pH conditions .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles and the inhibition of cell proliferation . These effects underlie this compound’s various pharmacological activities, including its use as a bronchodilator and its potential anti-neoplastic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and dissolution behavior of this compound can be significantly improved by formulating it into binary and ternary solid dispersions . Furthermore, the bioavailability of this compound can be enhanced through the use of hydrophilic carriers .

Biochemical Analysis

Biochemical Properties

Khellin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence the activity of certain enzymes, leading to its various pharmacological effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are currently being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Khellin can be synthesized through various chemical routes. One common method involves the extraction of this compound from the fruits and seeds of Ammi visnaga using organic solvents. The extracted compound is then purified through crystallization techniques .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from Ammi visnaga. The plant material is subjected to solvent extraction, followed by purification processes such as recrystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Khellin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .

Scientific Research Applications

Khellin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its natural origin and its broad spectrum of pharmacological activities. Unlike its synthetic derivatives, this compound is directly extracted from plant sources, making it a valuable compound in natural product research and traditional medicine .

Properties

IUPAC Name

4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPDPBYAYSOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045267
Record name Khellin
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URL https://comptox.epa.gov/dashboard/DTXSID9045267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-02-0
Record name Khellin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-02-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Khellin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name khellin
Source DTP/NCI
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Record name khellin
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Record name khellin
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Record name Khellin
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Record name Khellin
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Record name KHELLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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